4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in cell proliferation. Additionally, its neuroprotective effects may be due to its ability to modulate certain signaling pathways involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, its ability to induce apoptosis in cancer cells can be useful in drug discovery and development. However, one limitation is the lack of understanding of its exact mechanism of action, which can hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to further investigate its mechanism of action, which can aid in the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in vivo. Finally, its potential use in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Synthesis Methods
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 4-(chloromethyl)-5-fluoropyridine-3-carboxylic acid followed by the addition of piperazine in the presence of a base. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders, as it has shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-24-14-7-13(2-3-19-14)21-5-4-20(10-15(21)22)16(23)11-6-12(17)9-18-8-11/h2-3,6-9H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHDEBTRIMCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
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